![molecular formula C22H22N2OS B2574840 Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706090-54-1](/img/structure/B2574840.png)
Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient transition-metal-free approach toward C–H bond activation by using molecular I2-mediated sp3 C–H bond functionalization for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition reaction of nitrogen ylides with ynones is described . This reaction led to the formation of (3-benzoyl-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)(o-tolyl)methanone in 80% yield .
Molecular Structure Analysis
The molecular structure of a similar compound, (3-benzoyl-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)(o-tolyl)methanone, was fully characterized by its IR and NMR spectra . Unequivocal evidence for the structure was obtained from single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, visible light-mediated direct alkylation of heteroarenes has been achieved using unactivated bromoalkanes as radical precursors . These strategies feature high functional group tolerance, exclusive regioselectivity for reaction at the more electrophilic position of heteroarenes, easily accessible substrates, and mild reaction conditions .
Scientific Research Applications
- The indolizine moiety in this compound could serve as a scaffold for developing new drugs. Its structural features may enhance pharmacological activities, making it valuable in drug discovery .
Medicinal Chemistry and Drug Design
These applications highlight the diverse roles Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can play in scientific research. Its unique structure and potential biological activities make it an exciting subject for further investigation . If you’d like more details on any specific application, feel free to ask!
Mechanism of Action
properties
IUPAC Name |
isoquinolin-1-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-6-2-4-8-18(16)20-11-13-24(14-15-26-20)22(25)21-19-9-5-3-7-17(19)10-12-23-21/h2-10,12,20H,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRIMNADQMUPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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